molecular formula C10H8F2N2OS B4180183 N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B4180183
M. Wt: 242.25 g/mol
InChI Key: WPGZVYNYSZXJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole derivatives and has been found to have potential applications in the field of neuroscience.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to be a useful tool for studying the function of pancreatic beta cells, which are responsible for insulin secretion. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide binds to a specific protein called vesicular monoamine transporter 2 (VMAT2) that is present in these cells. By binding to VMAT2, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibits the uptake of monoamines, which leads to a decrease in insulin secretion. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has also been used to study the function of dopamine neurons in the brain, as VMAT2 is also present in these neurons.

Mechanism of Action

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide binds to VMAT2 with high affinity and specificity. VMAT2 is responsible for the uptake of monoamines, such as dopamine, serotonin, and norepinephrine, into vesicles in the cytoplasm. By inhibiting the uptake of monoamines, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide reduces the amount of neurotransmitters available for release, which leads to a decrease in their activity. This mechanism of action has been found to be useful in studying the function of pancreatic beta cells and dopamine neurons.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been found to have several biochemical and physiological effects. In pancreatic beta cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibits the uptake of monoamines, which leads to a decrease in insulin secretion. In dopamine neurons, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide reduces the amount of dopamine available for release, which leads to a decrease in dopamine activity. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has also been found to have an effect on the uptake of serotonin and norepinephrine, although the exact mechanism of action is not well-understood.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has several advantages for lab experiments. It has a high affinity and specificity for VMAT2, which makes it a useful tool for studying the function of pancreatic beta cells and dopamine neurons. It is also relatively easy to synthesize and has been well-established in the literature. However, there are also limitations to using N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide in lab experiments. It can be toxic to cells at high concentrations, which can lead to cell death. It also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide in scientific research. One potential application is in the study of drug addiction and withdrawal. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been found to reduce the activity of dopamine neurons, which are involved in the reward pathway in the brain. By studying the effects of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide on drug addiction and withdrawal, researchers may be able to develop new treatments for addiction. Another potential application is in the study of neurodegenerative diseases, such as Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been found to bind to VMAT2 in dopamine neurons, which are affected in Parkinson's disease. By studying the effects of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide on Parkinson's disease, researchers may be able to develop new treatments for this debilitating condition.
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide, or N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide, is a chemical compound that has been widely used in scientific research. It has potential applications in the field of neuroscience, particularly in the study of pancreatic beta cells and dopamine neurons. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide has a high affinity and specificity for VMAT2, which makes it a useful tool for studying the function of these cells. However, there are also limitations to using N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide in lab experiments, such as its toxicity at high concentrations and short half-life in vivo. Nonetheless, there are several future directions for the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide in scientific research, including the study of drug addiction and withdrawal and neurodegenerative diseases.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2OS/c11-6-2-1-3-7(12)8(6)9(15)14-10-13-4-5-16-10/h1-3H,4-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZVYNYSZXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.